molecular formula C11H17NO B3256507 1-(Benzylamino)butan-2-ol CAS No. 27159-33-7

1-(Benzylamino)butan-2-ol

Cat. No.: B3256507
CAS No.: 27159-33-7
M. Wt: 179.26 g/mol
InChI Key: XHIGQRPMBZIQLS-UHFFFAOYSA-N
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Description

1-(Benzylamino)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₇NO. It is a secondary alcohol and an amine, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 2-butanone with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation using palladium or platinum catalysts is often employed to achieve high yields and purity. The reaction conditions are optimized to ensure minimal by-product formation and efficient recovery of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzylamino)butan-2-ol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(Benzylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Benzylamino)butan-2-ol is unique due to the presence of both a benzylamine and a hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

1-(Benzylamino)butan-2-ol, also known as (S)-1-benzylamino-butan-2-ol, is a chiral amino alcohol with significant biological activity. This compound features a benzyl group attached to a secondary amine and an alcohol functional group, which contributes to its diverse interactions within biological systems. The following sections provide an in-depth exploration of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • IUPAC Name : (2R)-1-(benzylamino)butan-2-ol

The stereocenter at the second carbon in the molecule allows for enantiomeric specificity, which can lead to different biological effects based on the chirality of the compound.

Biological Activities

This compound exhibits various biological activities that are critical for its potential therapeutic applications:

  • Antioxidant Activity : This compound has been studied for its ability to scavenge reactive oxygen species (ROS), which is crucial in mitigating oxidative stress-related damage in cells.
  • Receptor Binding : Interaction studies indicate that this compound can bind to specific receptors and enzymes, influencing metabolic pathways and potentially modulating physiological responses.
  • Pharmacological Effects : Research has shown that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further pharmaceutical development.

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity : The compound's structure allows it to interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme kinetics and biological outcomes.
  • Receptor Interaction : Studies suggest that this compound may influence receptor-mediated signaling pathways, thereby affecting cellular responses to various stimuli.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaFindings
Antioxidant ActivityDemonstrated effective scavenging of ROS in vitro.
Receptor BindingIdentified binding affinities for specific receptors, indicating potential therapeutic targets.
Pharmacological EffectsShowed anti-inflammatory properties in animal models.

Applications in Research and Industry

The unique properties of this compound make it valuable across various fields:

  • Pharmaceutical Development : Its potential as an anti-inflammatory and antioxidant agent positions it as a candidate for drug formulation targeting oxidative stress-related diseases.
  • Synthetic Organic Chemistry : Used as an intermediate in the synthesis of complex organic compounds due to its functional groups that facilitate further chemical modifications.

Properties

IUPAC Name

1-(benzylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIGQRPMBZIQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300936
Record name 1-[(Phenylmethyl)amino]-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27159-33-7
Record name 1-[(Phenylmethyl)amino]-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27159-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Phenylmethyl)amino]-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzylamine (29.65 g, 277.0 mmol) in ethanol (40 mL) was added 1,2-epoxybutane (4 g, 55.47 mmol) and the mixture was heated to 150° C. for 2 h in a autoclave. It was concentrated and distilled at 140-150° C./2 mm Hg to give product as color less liquid, which slowly crystallizes at room temperature after 2 days. Yield: 8.5 g (85%)
Quantity
29.65 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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